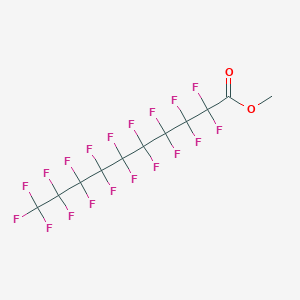

Methyl Perfluorodecanoate

Description

Evolution of Scientific Inquiry on Perfluorinated Esters and Related PFAS

The scientific investigation into organofluorine chemistry began even before the isolation of elemental fluorine. nih.gov The industrial production and use of PFAS on a large scale commenced in the mid-20th century. foodpackagingforum.orgnih.gov Initial research was largely driven by the development of new materials with desirable properties, such as fluoropolymers and surfactants. nih.govwikipedia.org

The focus of scientific inquiry has shifted over time from synthesis and application to understanding the environmental fate, transport, and potential biological effects of these compounds. nih.govconcawe.eu Early environmental studies primarily targeted the more persistent and bioaccumulative long-chain PFCAs and perfluoroalkane sulfonic acids (PFSAs). wikipedia.orgnih.gov However, as analytical techniques have advanced, researchers have been able to detect and quantify a wider range of PFAS, including precursor compounds like perfluorinated esters. europa.euresearchgate.netnih.gov The realization that these precursors can degrade into the more well-studied PFCAs has led to a more comprehensive approach to PFAS research, encompassing the entire lifecycle of these chemicals. diva-portal.orgnih.govresearchgate.net This evolution in scientific thinking acknowledges that to fully understand the environmental burden of PFAS, it is crucial to investigate not only the terminal degradation products but also their sources and the transformation pathways involved. nih.govnih.gov

Contemporary Research Significance of Methyl Perfluorodecanoate

Secondly, this compound and other perfluorinated esters are used in various industrial applications, including the formulation of fluorinated surfactants and in the production of high-performance coatings and fluoropolymers. chemimpex.com Research into its properties and behavior helps in evaluating its lifecycle and potential for environmental release during manufacturing and use.

Finally, this compound is utilized as an analytical standard in scientific research. chemimpex.com Its use in mass spectrometry allows for the accurate identification and quantification of other fluorinated compounds in complex environmental and biological samples, which is essential for monitoring and regulatory purposes. chemimpex.com

Interdisciplinary Research Landscape and Objectives for Perfluorinated Esters

The study of perfluorinated esters like this compound necessitates a multidisciplinary research approach. This landscape integrates expertise from various fields:

Environmental Chemistry: Focuses on the fate, transport, and transformation of these esters in different environmental compartments, including water, soil, and air. researchgate.netnovamechanics.com Researchers in this field develop models to predict the environmental distribution and persistence of these compounds. novamechanics.com

Analytical Chemistry: Drives the development of sensitive and specific methods for the detection and quantification of perfluorinated esters and their degradation products in complex matrices. europa.euresearchgate.netnih.govclu-in.org This is fundamental to understanding exposure levels and pathways.

Toxicology and Health Sciences: Investigates the toxicokinetics (absorption, distribution, metabolism, and excretion) and potential biological effects of these compounds. acs.orgnih.govnih.gov Studies in this area often use animal models to understand how these esters are processed in the body and to identify potential target organs. nih.govnih.gov

Materials Science: Explores the synthesis and application of fluorinated compounds, including esters, for various industrial and technological purposes. nih.govchemimpex.comresearchgate.net

The primary objectives of this interdisciplinary research are to:

Characterize the sources and environmental pathways of perfluorinated esters.

Elucidate the mechanisms and rates of their transformation into more persistent PFAS. acs.org

Develop a comprehensive understanding of their toxicokinetic profiles. nih.govnih.gov

Inform risk assessments and regulatory decisions regarding the production and use of these compounds.

Physicochemical Properties of this compound

The distinct physicochemical properties of this compound are a direct result of its highly fluorinated structure. The presence of numerous strong carbon-fluorine bonds imparts significant chemical and thermal stability.

| Property | Value | Source |

| Molecular Formula | C11H3F19O2 | chemsrc.comavantorsciences.com |

| Molecular Weight | 528.11 g/mol | chemsrc.comavantorsciences.com |

| Appearance | Clear, colorless liquid | chemimpex.comchemdad.com |

| Boiling Point | 193 °C (lit.) | chemsrc.comchemdad.com |

| Density | 1.762 g/mL at 25 °C (lit.) | chemsrc.comchemdad.com |

| Refractive Index | n20/D 1.308 (lit.) | chemsrc.comchemdad.com |

| Flash Point | >230 °F (>110 °C) | chemsrc.com |

| Solubility in Water | Insoluble | exfluor.com |

Synthesis and Manufacturing Processes

The synthesis of perfluorinated compounds like this compound often involves direct fluorination techniques or the use of fluorinated building blocks. One common industrial method for producing perfluorinated carboxylic acids is electrochemical fluorination (ECF) of their corresponding hydrocarbon carboxylic acid fluorides, followed by hydrolysis. wikipedia.org The resulting perfluorodecanoic acid can then be esterified with methanol (B129727) to produce this compound.

Another approach involves the "PERFECT" process (perfluorination of esterified compounds followed by thermolysis), which combines direct fluorination with organic synthesis. nih.govresearchgate.net This method allows for the synthesis of various perfluorinated compounds from non-fluorinated starting materials. researchgate.net

Environmental Fate and Transport

The environmental behavior of this compound is influenced by its physical and chemical properties. Due to its volatility, it has the potential for atmospheric transport. researchgate.net However, its low water solubility suggests that it will likely partition to organic matter in soil and sediment if released into aquatic environments. nih.govexfluor.com

Analytical Methodologies

The detection and quantification of this compound in various environmental and biological matrices require sophisticated analytical techniques. The most common methods involve chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound can be analyzed using GC-MS. europa.eu This technique separates compounds based on their boiling points and provides mass-to-charge ratio information for identification and quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method for analyzing a broad range of PFAS, including their esters. europa.euresearchgate.netnih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the detection of low concentrations of these compounds in complex samples. researchgate.netclu-in.org

Sample preparation is a critical step in the analysis and often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix. researchgate.net The use of isotopically labeled internal standards is also crucial for accurate quantification. europa.eu

Metabolism and Toxicokinetics

The study of the metabolism and toxicokinetics of this compound is essential for understanding its behavior within biological systems.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Research on the toxicokinetics of perfluorinated compounds often reveals species- and sex-specific differences in their absorption, distribution, metabolism, and excretion (ADME). nih.govnih.govnih.gov

Absorption: Following exposure, perfluorinated compounds can be absorbed into the bloodstream.

Distribution: Once absorbed, they can distribute to various tissues, with the liver and plasma often being primary sites of accumulation. nih.govnih.gov

Metabolism: A key metabolic pathway for esters like this compound is hydrolysis, which would convert it to perfluorodecanoic acid (PFDA) and methanol. This biotransformation is a significant consideration, as it can lead to the formation of a more persistent and potentially more toxic compound within the body. nih.gov Studies on other PFAS have shown that they can interfere with the metabolism of endogenous substances like vitamins. mdpi.com

Excretion: The elimination of perfluorinated compounds can vary significantly depending on the chain length and functional group. For instance, studies on PFCAs have shown that elimination half-lives can be prolonged, particularly for longer-chain compounds, and can differ between males and females. nih.govnih.gov

Biotransformation to Perfluorodecanoic Acid (PFDA)

The biotransformation of this compound to PFDA is a critical area of research. This conversion represents an indirect source of exposure to PFDA. nih.gov Studies on other perfluorinated precursors, such as polyfluoroalkyl phosphate (B84403) esters (PAPs), have demonstrated that their biotransformation can contribute significantly to the body burden of PFCAs. diva-portal.orgnih.gov Given the long biological half-lives of some PFCAs, even low-level exposure to their precursors could result in significant accumulation of the corresponding acids over time. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3F19O2/c1-32-2(31)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFHNYDPNSFJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3F19O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369822 | |

| Record name | Methyl Perfluorodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-79-9 | |

| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl Perfluorodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Human Exposure Pathways and Biomonitoring of Methyl Perfluorodecanoate and Its Metabolites

Characterization of Human Exposure Routes

Humans can be exposed to PFDA through inhalation, ingestion of contaminated food and water, contact with indoor dust, and the biotransformation of precursor compounds within the body. nih.govwikipedia.org The oral route is generally considered the most significant pathway for the general population. nih.gov

Inhalation of both indoor and outdoor air is a potential route of human exposure to PFDA. nih.govwikipedia.orgepa.gov While specific quantitative data for PFDA inhalation in the general population is limited, certain activities and occupations may lead to higher exposure levels. For instance, individuals involved in professional ski waxing may have increased exposure due to the presence of PFAS, including PFDA, in ski wax, which can become airborne and be inhaled during application. nih.govnih.gov

One study detected PFDA in both the vapor and particle phases of urban air samples, with concentrations ranging from 0.13 to 1.56 pg/m³ in the vapor phase and 0.13 to 0.49 pg/m³ in the particle phase. nih.gov Indoor air may also be a source of exposure, linked to the use of consumer products containing PFAS. nih.gov

The ingestion of contaminated food and drinking water is a primary route of exposure to PFDA for the general population. nih.govsivempveneto.it PFDA has been detected in drinking water, and the U.S. Environmental Protection Agency (EPA) has issued a lifetime health advisory for it. wikipedia.orgewg.org

Indoor dust represents a significant reservoir for various PFAS, including PFDA, and is an important exposure pathway, particularly for children. nih.govepa.govnih.govacs.org PFDA is found in a variety of consumer products, which contributes to its presence in indoor environments. These products include stain- and grease-proof coatings for furniture, upholstery, and carpets, as well as food packaging, nano- and impregnation-sprays, outdoor textiles, and leather goods. nih.govepa.govewg.orgt3db.ca

Numerous studies have detected and quantified PFDA in indoor dust from different settings. The frequent use of stain-resistant products in a household has been linked to significantly higher concentrations of PFDA in house dust. cdc.gov

| Location | Year of Sampling | Microenvironment | Detection Frequency (%) | Concentration Range (ng/g) | Median/Mean Concentration (ng/g) | Reference |

|---|

Indirect exposure to PFDA can occur through the biotransformation of precursor compounds. nih.gov These precursors are chemicals that can break down into PFDA within the human body. ewg.orgt3db.cauq.edu.au Fluorotelomer-based substances are a significant class of PFDA precursors. nih.gov For example, 10:2 fluorotelomer alcohol (10:2 FTOH) has been shown to metabolize to PFDA. nih.gov

Biomonitoring Studies in Human Populations

Biomonitoring studies, which involve measuring chemical concentrations in human tissues and fluids, provide direct evidence of human exposure to various substances. PFDA has been widely detected in human serum and plasma samples from diverse populations across the globe. sivempveneto.itewg.orgcdc.govnih.govnih.gov

The presence of PFDA in human serum and plasma is well-documented through large-scale biomonitoring programs and targeted research studies. ewg.orgnih.gov Data from the National Health and Nutrition Examination Survey (NHANES) in the United States has shown widespread detection of PFDA in the general population. nih.govnih.gov

Concentrations of PFDA in serum and plasma can vary based on geographic location, lifestyle, and proximity to contamination sources. sivempveneto.itcdc.gov For instance, a study of minority angler communities in central New York State found markedly elevated PFDA levels in some participants compared to the general U.S. population. cdc.gov Similarly, populations exposed to contaminated drinking water have shown higher serum levels of PFDA. sivempveneto.it

| Population/Study | Matrix | Year of Sampling | Detection Frequency (%) | Concentration Range (ng/mL or µg/L) | Median/Geometric Mean Concentration (ng/mL or µg/L) | Reference |

|---|

Longitudinal Trends in Human Exposure

There is a notable lack of specific biomonitoring data tracking the longitudinal trends of methyl perfluorodecanoate in human populations. Large-scale human biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have historically focused on legacy perfluoroalkyl acids (PFAAs). nih.govdtu.dknih.gov These studies have documented declining trends for compounds like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA) since the early 2000s, following regulatory actions and voluntary phase-outs by manufacturers. nih.govdtu.dkresearchgate.net In contrast, concentrations of other compounds like perfluorononanoic acid (PFNA) initially increased before declining. dtu.dknih.gov

While studies have measured the metabolite perfluorodecanoic acid (PFDA), showing its bioaccumulation in humans, specific trend data for its precursor, this compound, is not available. epa.gov The absence of such data makes it impossible to determine whether human exposure to this specific compound has increased, decreased, or remained stable over time.

Pharmacokinetic and Toxicokinetic Research in Human Systems

Bioaccumulation and Distribution Patterns in Human Tissues

Direct research on the bioaccumulation and distribution patterns of this compound in human tissues is not available in the reviewed literature. Studies that have analyzed the distribution of PFAS in human autopsy tissues have identified the presence of various perfluoroalkyl substances in the brain, liver, lung, bone, and kidney, but did not report data for this compound. nih.govvliz.beresearchgate.net

In these studies, different PFAS compounds show distinct tissue accumulation profiles. researchgate.net For instance, lung tissues have been found to accumulate the highest total concentrations of the PFAS measured, while compounds like PFOS and PFOA are more prevalent in the liver and bone, respectively. nih.govvliz.beresearchgate.net Without specific studies on this compound, it is unknown whether it would be metabolized before distribution or accumulate in specific tissues in its original ester form.

Elimination Kinetics and Determinants of Half-Lives

The elimination kinetics and biological half-life of this compound in humans have not been established. Human half-life studies for PFAS have concentrated on perfluoroalkyl acids and have shown that elimination varies significantly based on chemical structure, particularly carbon chain length. cdc.govnih.gov For example, the mean serum elimination half-life for PFOS has been estimated at 5.4 years, and for PFOA at 3.8 years in retired fluorochemical production workers. researchgate.net Shorter-chain compounds like perfluorohexanoic acid (PFHxA) have a much shorter half-life, with a geometric mean of 32 days in humans. nih.gov

Determinants that influence the half-lives of PFAAs include sex, age, smoking, and alcohol consumption, with women generally exhibiting shorter half-lives for some compounds. nih.govnih.gov However, as this compound is a neutral, non-ionic ester, its elimination pathways are expected to differ significantly from the well-studied ionic PFAAs, which undergo renal resorption. researchgate.net It would likely undergo metabolic hydrolysis first, but the kinetics of this process and the subsequent elimination in humans remain uncharacterized.

Plasma Protein Binding and its Implications for Distribution

Specific data on the binding of this compound to human plasma proteins is not available in the current body of research. In vitro studies evaluating a wide range of PFAS have shown that plasma protein binding is a critical toxicokinetic metric influencing their distribution and potential for bioaccumulation. nih.gov For many PFAS, binding to plasma proteins, primarily serum albumin, is extensive. nih.govepa.gov

Research demonstrates that binding affinity varies by chemical class. Perfluorinated carboxylates (PFCAs) with 6–10 carbons are among the most highly bound. nih.govnih.gov A study evaluating 67 different PFAS found that over half exhibited binding exceeding 99.5%. nih.govnih.gov This high degree of binding limits the fraction of the compound that is free in the plasma, which in turn affects its tissue distribution, metabolism, and elimination. dntb.gov.uaresearchgate.netresearchgate.net The implications of plasma protein binding for the distribution of the neutral ester this compound are currently unknown and cannot be extrapolated from data on ionic PFAS.

Advanced Analytical Methodologies for the Detection and Characterization of Methyl Perfluorodecanoate and Its Metabolites

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of methyl perfluorodecanoate. The primary goals are to isolate the target analyte from the complex sample matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the accuracy of the subsequent analysis.

Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of perfluorinated compounds from liquid samples. edpsciences.orgmdpi.com The optimization of SPE methods is crucial to achieve high recovery rates and clean extracts. nih.gov Key parameters that require careful optimization include the type of sorbent, sample pH, the choice of elution solvent, and the sorbent mass.

Sorbent Type: Weak anion exchange (WAX) cartridges are commonly used for perfluorinated acids, while reversed-phase sorbents like C18 (octadecyl) can also be employed. researchgate.netchromatographyonline.com For complex matrices, multi-layered cartridges or a two-step cleanup involving materials like graphitized carbon black (GCB) may be necessary to remove a wider range of interferences. chromatographyonline.com

Sample pH: The pH of the sample can significantly affect the retention of ionizable compounds on the SPE sorbent. Adjusting the pH is a critical step to ensure the target analyte is in the proper form for efficient extraction. edpsciences.org

Elution Solvent: The choice of solvent for eluting the analyte from the SPE cartridge is vital. Methanol (B129727) is frequently used to isolate perfluorinated compounds from C18 cartridges. researchgate.net The solvent's composition and volume must be optimized to ensure complete elution of the target analyte while minimizing the co-elution of matrix components. nih.gov

Sorbent Mass: The amount of sorbent material in the cartridge must be sufficient to retain the analyte from the sample volume without breakthrough. Studies have shown that extraction recoveries may not significantly increase beyond a certain sorbent mass, making this an important parameter for optimization. nih.gov

The introduction of a protein precipitation step before SPE can reduce matrix effects and lead to more stable recovery when analyzing biological samples like serum. oak.go.kr

Table 1: Optimized Parameters for Solid-Phase Extraction (SPE) of Perfluorinated Compounds

| Parameter | Optimization Factor | Examples/Common Choices | Rationale |

| Sorbent Type | Analyte-sorbent interaction, matrix complexity | Weak Anion Exchange (WAX), C18, Graphitized Carbon Black (GCB) | WAX is effective for acidic PFAS; GCB helps remove matrix interferences. chromatographyonline.com |

| Sample pH | Analyte ionization state | Adjusting pH to 3, 4, 5, 6, or 7 | Ensures the analyte is in a non-ionized form for better retention on reversed-phase sorbents. edpsciences.org |

| Elution Solvent | Analyte solubility, elution strength | Methanol, Acetonitrile (B52724) | Effectively disrupts analyte-sorbent interactions to recover the target compound. researchgate.net |

| Sorbent Mass | Sample volume, analyte concentration | 50-250 mg | Must be sufficient to prevent analyte breakthrough during sample loading. nih.gov |

Liquid-liquid extraction (LLE) and solid-liquid extraction (SLE) are fundamental techniques used to separate analytes from sample matrices based on their differential solubilities.

Liquid-Liquid Extraction (LLE) is often employed for liquid samples such as water or serum. mdpi.com While traditional LLE can be effective, it often requires large volumes of organic solvents and can be labor-intensive. mdpi.com To enhance efficiency, modern variations have been developed. Ion-pair extraction, for instance, involves adding an agent like tetrabutylammonium (B224687) to form a neutral ion pair with charged analytes, which can then be extracted into a nonpolar solvent like methyl tert-butyl ether (MTBE). dspsystems.eu Other advancements include vortex-assisted and ionic liquid dispersion methods, which significantly reduce the amount of organic solvent needed and shorten the pretreatment time. mdpi.com Membrane-assisted LLE, known as perstraction, has also been investigated as a method to transfer perfluorinated compounds like perfluorooctanoic acid (PFOA) from water into a solvent such as 1-hexanol (B41254) or 1-octanol. mdpi.com

Solid-Liquid Extraction (SLE) is the method of choice for solid or semi-solid samples, including soil, sludge, and tissues. dspsystems.eu The selection of the extraction solvent is critical. Solvents such as acetonitrile and methanol are commonly used. researchgate.netresearchgate.net The efficiency of SLE can be significantly improved by incorporating energy sources. Focused ultrasound solid-liquid extraction (FUSLE) utilizes ultrasonic irradiation to accelerate the extraction process, allowing for quantitative extraction of perfluorinated compounds from sewage sludge in a very short time (e.g., 20 seconds) using acetonitrile as the solvent. mdpi.comresearchgate.net For biological tissues, where perfluorinated compounds may be bound to proteins, alkaline digestion prior to solvent extraction is often necessary to improve accuracy and reliability. dspsystems.eu

Complex matrices, such as those found in environmental and biological samples, contain numerous endogenous compounds that can interfere with the analysis of this compound. mdpi.com These interferences, known as matrix effects, can cause signal suppression or enhancement in the analytical instrument, leading to inaccurate quantification. nih.govnih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which includes various cleanup steps, has been shown to only slightly reduce matrix effects in some applications, indicating that samples with strong initial matrix effects often retain them even after cleanup. nih.gov Therefore, more targeted cleanup methodologies are often required. The use of materials like graphitized carbon black (GCB) and octadecyl (C18) in dispersive solid-phase extraction (dSPE) can help purify extracts. acs.org For particularly complex samples, such as those contaminated with aqueous film-forming foam (AFFF), matrix-matched calibration is a crucial strategy. chromatographyonline.com This involves preparing calibration standards in a sample extract that is free of the target analyte, thereby accounting for the specific signal suppression or enhancement caused by that matrix. chromatographyonline.com Diluting the sample extract can also be an effective way to significantly decrease matrix effects. nih.gov

Chromatographic Separation Techniques for Perfluorinated Esters

Chromatography is the core analytical technique for separating this compound from other compounds in the prepared sample extract prior to its detection. Both high-performance liquid chromatography and gas chromatography are utilized for this purpose.

High-performance liquid chromatography (HPLC), typically coupled with tandem mass spectrometry (MS/MS), is the most common and robust method for the analysis of perfluorinated compounds. 3m.comnih.gov The development of an effective HPLC method hinges on the selection of an appropriate stationary phase (column) and mobile phase.

Columns: Reversed-phase columns are standard for separating perfluorinated compounds. The C18 column is widely used and effective for separating various perfluorinated compounds, including acids and esters. researchgate.netacs.org For enhanced separation of isomers or complex mixtures, pentafluorophenyl (PFP) columns can offer alternative selectivity. chromatographyonline.com

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, run under a gradient elution program. The organic solvent is usually methanol or acetonitrile. chromatographyonline.comsielc.com To improve peak shape and ionization efficiency for mass spectrometry, the aqueous phase is often buffered, with ammonium (B1175870) acetate (B1210297) being a common choice. acs.orgsielc.com A gradient program, where the proportion of the organic solvent is increased over the course of the analysis, is used to effectively elute compounds with a wide range of polarities, from short-chain to long-chain perfluorinated esters. chromatographyonline.com

For compounds that lack a strong response in mass spectrometry, derivatization with a fluorescent reagent prior to HPLC analysis can be employed to enable sensitive fluorescence detection. nih.gov

Gas chromatography (GC) is another powerful separation technique, but its application to many perfluorinated compounds is limited by their low volatility. mdpi.comsigmaaldrich.com While this compound is an ester and more volatile than its corresponding carboxylic acid, many analytical methods focus on the parent compound, perfluorodecanoic acid (PFDA). To make these polar acids suitable for GC analysis, a chemical derivatization step is required to convert them into more volatile and thermally stable forms. mdpi.comnih.gov

The primary derivatization strategy is esterification. mdpi.comnih.gov This involves reacting the perfluorocarboxylic acid with an alcohol (such as methanol, butanol, or isobutanol) in the presence of an acid catalyst to form the corresponding ester. mdpi.comnih.gov For example, PFDA can be converted to this compound. Other derivatization reagents include diazomethane, benzyl (B1604629) bromide, and alkylchloroformates like isobutyl chloroformate. nih.govresearchgate.net An alternative approach is amidation, where the acid is reacted with a reagent like 2,4-difluoroaniline (B146603) to produce an anilide derivative, which is also suitable for GC analysis. nih.govtntech.edu This derivatization step is essential for leveraging the high resolution of GC, often coupled with mass spectrometry (GC-MS), for the analysis of these compounds. tntech.educonfex.com

Table 2: Typical Chromatographic Conditions for Perfluorinated Compound Analysis

| Technique | Parameter | Common Choices | Purpose |

| HPLC | Column | C18, Pentafluorophenyl (PFP) | Reversed-phase separation based on hydrophobicity. PFP offers alternative selectivity. acs.orgchromatographyonline.com |

| Mobile Phase | Acetonitrile or Methanol with buffered water (e.g., ammonium acetate) | Elutes compounds from the column. Buffer improves peak shape and ionization. acs.orgsielc.com | |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities in a single run. chromatographyonline.com | |

| GC | Prerequisite | Chemical Derivatization | Converts non-volatile acids into volatile esters or amides for GC analysis. mdpi.comnih.gov |

| Derivatization Agent | Alcohols (Methanol, Butanol), Isobutyl chloroformate, 2,4-difluoroaniline | Reacts with the carboxylic acid group to increase volatility. nih.govnih.govresearchgate.net | |

| Detector | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Provides sensitive and selective detection of the separated derivatives. nih.gov |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone for the detection and quantification of per- and polyfluoroalkyl substances (PFAS), including precursor compounds like this compound. Its high sensitivity and specificity allow for the reliable measurement of these compounds at trace levels in complex environmental and biological matrices.

Tandem Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the targeted analysis of PFAS, offering exceptional sensitivity and selectivity. researchgate.netperkinelmer.com This approach involves the separation of analytes using liquid chromatography, followed by detection with a mass spectrometer, typically a triple quadrupole (QqQ) instrument. perkinelmer.comnih.gov The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two points of mass-based identification, significantly reducing matrix interference and enhancing confidence in the results. epa.gov

For this compound, the precursor ion in negative electrospray ionization (ESI) mode would be the deprotonated molecule or a related adduct. The fragmentation of perfluoroalkyl carboxylates typically involves an initial loss of CO2, followed by further fragmentation of the perfluoroalkyl anion. researchgate.net While specific transitions for this compound are not as commonly published as for its terminal acid, Perfluorodecanoic acid (PFDA), the principles remain the same. The analysis of PFDA, for example, often involves monitoring the transition from its deprotonated molecular ion [M-H]⁻. nih.gov

The table below illustrates typical parameters used in LC-MS/MS for the analysis of related long-chain perfluorocarboxylic acids.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Perfluorodecanoic acid (PFDA) | 513 | 469 | 10 |

| Perfluorononanoic acid (PFNA) | 463 | 419 | 10 |

| Perfluorooctanoic acid (PFOA) | 413 | 369 | 10 |

| Perfluoroundecanoic acid (PFUnA) | 563 | 519 | 12 |

| Perfluorododecanoic acid (PFDoA) | 613 | 569 | 12 |

Data based on common fragmentation patterns for perfluorocarboxylic acids.

High-Resolution Mass Spectrometry (HRMS) for Suspect and Non-Target Screening

While LC-MS/MS is ideal for targeted analysis, the vast number of PFAS, including precursors and transformation products, necessitates broader screening approaches. nih.gov High-resolution mass spectrometry (HRMS), using technologies like time-of-flight (TOF) or Orbitrap, is a powerful tool for suspect and non-target screening. duke.edubohrium.com

Suspect Screening involves searching for a predefined list of potential compounds (suspects) based on their exact mass. HRMS provides highly accurate mass measurements (typically <5 ppm error), allowing for the confident assignment of elemental formulas to detected signals. duke.edunih.gov For this compound, analysts would search HRMS data for the accurate mass of its expected molecular ion.

Non-Target Screening (NTS) aims to identify completely unknown compounds without a preconceived list. nih.govnih.gov This is crucial for discovering novel PFAS, metabolites, or degradation products. pfascentral.orgmdpi.com Data processing workflows often use characteristic features of PFAS, such as a negative mass defect, to filter the vast amount of data and prioritize features that are likely to be fluorinated compounds. shimadzu.com Once a potential PFAS is flagged, its fragmentation pattern is analyzed to elucidate its structure. nih.gov

The combination of HRMS with techniques like the total oxidizable precursor (TOP) assay, which oxidizes precursors into measurable perfluoroalkyl acids, can further help characterize the presence of unidentified PFAS precursors in a sample. researchgate.netnih.gov

Isomer Differentiation and Quantification Approaches

A significant analytical challenge in PFAS analysis is the presence of numerous structural isomers, which can have different environmental fates and toxicities. chemrxiv.orgresearchgate.net Standard chromatographic methods may not separate all isomers of this compound or its resulting PFDA metabolite.

Advanced methods are being developed to address this. The use of specialized chromatography columns and optimized gradients can improve the separation of linear and branched isomers. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) has also been used to separate methyl esters of PFOA isomers, a technique potentially applicable to PFDA. researchgate.netresearchgate.net

Furthermore, ion mobility spectrometry (IMS) coupled with mass spectrometry offers an additional dimension of separation based on the ion's size, shape, and charge. chemrxiv.orgchemrxiv.org This technique can separate isomers in the gas phase even when they are not resolved chromatographically. chemrxiv.orgacs.org Different isomers can also sometimes be distinguished by unique fragmentation patterns in MS/MS, providing another tool for their identification and potential quantification. acs.org

Quality Assurance/Quality Control (QA/QC) Protocols in Analytical Research

Rigorous quality assurance and quality control (QA/QC) protocols are essential to ensure that data generated from the analysis of this compound and other PFAS are accurate, reliable, and reproducible.

Development and Application of Internal Standards and Certified Reference Materials

To correct for variations in sample preparation, instrument response, and matrix effects, stable isotope-labeled internal standards are widely used in PFAS analysis. epa.govbohrium.com For the analysis of this compound and its metabolite PFDA, isotopically labeled versions (e.g., containing ¹³C) of the analytes are spiked into samples before extraction. epa.gov Because the labeled standards have nearly identical chemical and physical properties to the native analytes, they co-elute chromatographically and experience similar ionization efficiency, allowing for accurate quantification via isotope dilution. waters.com

Certified Reference Materials (CRMs) are materials with a known, certified concentration of specific analytes. accustandard.comzeptometrix.comzeptometrix.com They are produced by national metrology institutes and accredited reference material producers. cpachem.comlgcstandards.com Analyzing CRMs alongside unknown samples is a critical step in method validation and routine quality control, as it provides an independent assessment of the accuracy of the analytical method. zeptometrix.com Various CRMs are available for legacy PFAS in different matrices, and the availability of standards for emerging PFAS and precursors is continually expanding. accustandard.comlgcstandards.com

Method Validation for Accuracy, Precision, and Limits of Detection

Before being used for routine analysis, any analytical method must undergo a thorough validation process to demonstrate its fitness for purpose. uliege.benih.govepa.gov Key validation parameters include:

Accuracy: This is the closeness of a measured value to the true value. It is typically assessed by analyzing spiked samples or CRMs and is expressed as the percent recovery. nih.govresearchgate.net For many PFAS methods, acceptable recoveries are often within the 70-130% range. uliege.beresearchgate.net

Precision: This describes the degree of agreement among replicate measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). nih.govnih.gov Intra-day and inter-day precision are evaluated, with acceptance criteria often set at <20% RSD. uliege.benih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy. nih.govnih.gov These limits are crucial for understanding the sensitivity of a method and are determined statistically based on the analysis of low-level standards or spiked samples. shimadzu.comca.gov

The table below summarizes typical performance characteristics for validated LC-MS/MS methods for PFAS analysis in water matrices.

| Validation Parameter | Typical Acceptance Criteria | Reported Range/Value |

|---|---|---|

| Accuracy (% Recovery) | 70-130% | 74-114% uliege.be |

| Precision (% RSD) | < 20% | 1-20% uliege.be |

| Linearity (R²) | > 0.99 | > 0.99 bohrium.comwaters.com |

| LOD (ng/L) | Analyte/Matrix Dependent | 0.4-1.0 ng/mL (in blood spots) nih.gov |

| LOQ (ng/L) | Analyte/Matrix Dependent | ~3-53 ng/L uliege.be |

These values represent a general range from various validated methods and can vary significantly based on the specific analyte, matrix, and instrumentation. uliege.benih.govclu-in.orgregulations.gov

Mitigation of Background Contamination in Laboratory Analysis

The accurate and reliable quantification of this compound and its metabolites at trace levels is critically dependent on the stringent control of background contamination within the laboratory environment. Per- and polyfluoroalkyl substances (PFAS) are ubiquitous in many laboratory materials and equipment, leading to a high risk of sample contamination that can compromise analytical results.

Common sources of PFAS contamination in a laboratory setting include:

Sample Collection and Storage: Containers made of glass or certain plastics can be a source of contamination, as PFAS can leach from these materials. It has been noted that PFAS have a tendency to attach to container surfaces due to their ionic properties, which presents a significant challenge for both sampling and storage, potentially making them unavailable for analysis at trace levels. researchgate.net

Laboratory Equipment and Consumables: Various laboratory items can be sources of PFAS contamination. These include but are not limited to:

Tubing and fittings made of fluoropolymers

Vials and caps (B75204) with septa containing fluorinated compounds

Filters, pipette tips, and other disposable plasticware

Instrumentation: Components within analytical instruments, such as tubing, seals, and solvents, can introduce background levels of PFAS.

Laboratory Environment: Dust and air within the lab can also be carriers of PFAS, which can settle into samples.

To mitigate these sources of contamination, a multi-faceted approach is necessary. The following table outlines key mitigation strategies:

Table 1: Strategies for Mitigating Background PFAS Contamination in Laboratory Analysis

| Strategy | Description |

|---|---|

| Use of PFAS-Free Consumables | Whenever possible, utilize laboratory consumables that are certified to be free of PFAS. This includes vials, caps, tubing, and solvents. |

| Thorough Cleaning Procedures | Implement rigorous cleaning protocols for all reusable labware and equipment. This may involve rinsing with organic solvents known to be free of PFAS. |

| Procedural Blanks | Regularly analyze procedural blanks (samples that go through the entire analytical process without the addition of the actual sample) to monitor for and quantify background contamination levels. |

| Dedicated Instrumentation | If feasible, dedicate specific analytical instruments, such as LC-MS/MS systems, solely for PFAS analysis to avoid cross-contamination from other analyses. |

| Controlled Laboratory Environment | Maintain a clean laboratory environment with minimal dust and potential for airborne contamination. This may involve the use of specialized air filtration systems. |

By implementing these stringent control measures, laboratories can significantly reduce the risk of background contamination, thereby enhancing the accuracy and reliability of data for this compound and its metabolites.

Emerging Analytical Challenges and Innovations

The field of PFAS analysis is continually evolving to address the challenges posed by the vast number of these compounds and their diverse physicochemical properties. For this compound and its related compounds, several key areas of analytical innovation are of particular importance.

Analysis of Volatile Perfluorinated Precursors

While much of the focus in PFAS analysis has been on ionic compounds like perfluorocarboxylic acids (PFCAs), there is a growing recognition of the importance of their volatile precursors. These precursors can be transformed into PFCAs in the environment and in biological systems. This compound itself can be considered a precursor that can hydrolyze to form perfluorodecanoic acid (PFDA).

The analysis of volatile PFAS precursors often requires different analytical techniques than those used for their ionic counterparts. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the determination of these volatile compounds. nih.gov A study on the determination of volatile PFC precursors in textiles utilized GC-triple quadrupole tandem mass spectrometry (GC-MS/MS) for the simultaneous determination of 11 such compounds, including fluorotelomer alcohols (FTOHs), fluorotelomer acrylates (FTAs), and others. nih.gov This method demonstrated good linearity, low detection limits (0.002-0.04 mg/kg), and high recoveries (73.2% to 117.2%). nih.gov

The development of robust GC-MS methods is crucial for a more comprehensive understanding of the full scope of PFAS exposure and the potential for precursor transformation into terminal compounds like PFDA.

Cost-Effective and Accessible Analytical Methods

The gold standard for the analysis of ionic PFAS is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov While highly sensitive and selective, this technique can be expensive and may not be readily accessible in all laboratories. Consequently, there is a growing interest in developing more cost-effective and accessible analytical methods.

Gas chromatography (GC) offers a viable alternative to LC-MS/MS for the analysis of PFCAs, including PFDA, after a derivatization step. nih.gov Derivatization is necessary to convert the non-volatile PFCAs into more volatile forms suitable for GC analysis. nih.gov One study explored the use of amidation with 2,4-difluoroaniline (DFA) and N,N′-dicyclohexylcarbodiimide (DCC) to successfully derivatize C4–C12 PFCAs for GC analysis. nih.govresearchgate.net This approach, when combined with solid-phase extraction (SPE) for sample cleanup and preconcentration, provides a promising and more affordable method for the determination of PFCAs in environmental samples. nih.govresearchgate.net

The development and validation of such cost-effective methods are essential for broader monitoring of this compound and its degradation products in various matrices.

Comprehensive PFAS Analysis beyond Targeted Compounds

The sheer number of PFAS, estimated to be in the thousands, presents a significant analytical challenge. digitellinc.com Traditional targeted analysis, which focuses on a predefined list of compounds, is insufficient to capture the full extent of PFAS contamination. nih.gov This has led to the development of non-targeted analysis (NTA) methods, which aim to identify a broader range of known and unknown PFAS in a sample. mssm.edu

High-resolution mass spectrometry (HRMS) is a key technology in NTA, providing accurate mass measurements that can be used to deduce the elemental composition of unknown compounds. digitellinc.com NTA workflows often involve sophisticated data processing techniques to identify potential PFAS based on characteristic mass defects or fragmentation patterns. nih.gov

The application of NTA is crucial for:

Identifying novel PFAS, including potential metabolites of this compound.

Gaining a more comprehensive understanding of the total PFAS burden in a sample.

Elucidating biotransformation pathways of PFAS precursors.

While NTA methods are powerful, they also present challenges in terms of data interpretation and the confident identification of unknown compounds, especially without the availability of analytical standards. nih.gov Despite these challenges, the continued development of NTA methodologies is essential for moving beyond targeted analysis and achieving a more holistic view of the PFAS landscape, including the presence and fate of compounds like this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Perfluorodecanoic Acid | PFDA |

| Per- and polyfluoroalkyl substances | PFAS |

| Perfluorocarboxylic acids | PFCAs |

| Fluorotelomer alcohols | FTOHs |

| Fluorotelomer acrylates | FTAs |

| 2,4-difluoroaniline | DFA |

Regulatory Frameworks, Policy Implications, and Socio Economic Considerations Regarding Methyl Perfluorodecanoate and Broader Pfas

Historical and Contemporary Regulatory Landscape for Perfluorinated Substances

The regulatory journey for per- and polyfluoroalkyl substances (PFAS), a large family of synthetic chemicals including methyl perfluorodecanoate, began decades after their initial development in the 1930s and widespread use starting in the 1950s. nih.gov Awareness of the environmental persistence and potential health risks of these "forever chemicals" grew from occupational studies in the 1970s that detected certain PFAS in workers' blood, and later in the 1990s, in the general population's blood. itrcweb.org

A significant milestone in international regulation is the Stockholm Convention on Persistent Organic Pollutants (POPs). nih.gov This global treaty aims to eliminate or restrict the production and use of POPs. Over the years, several PFAS have been listed under the convention, including Perfluorooctane (B1214571) sulfonate (PFOS) and its related substances, which have been restricted for over a decade in the European Union under the POPs Regulation. europa.eu More recently, Perfluorooctanoic acid (PFOA), its salts, and PFOA-related compounds were banned under the same regulation in 2020, followed by the inclusion of Perfluorohexane sulfonic acid (PFHxS), its salts, and related compounds in 2022. europa.eu

In the United States, the Environmental Protection Agency (EPA) has been a key driver of PFAS regulation. nih.gov The agency's actions began to take a more concrete shape in 2009 with the release of provisional health advisories for PFOS and PFOA. nih.gov This was followed by monitoring of several PFAS, including PFOS, PFOA, and Perfluorononanoic acid (PFNA), in public water systems between 2013 and 2015 under the Unregulated Contaminant Monitoring Rule (UCMR). nih.govitrcweb.org In 2016, the EPA established a lifetime drinking water health advisory level of 70 parts per trillion (ppt) for the combined concentration of PFOS and PFOA. nih.gov This advisory has since been updated with much lower interim health advisories for PFOA and PFOS as of June 2022. itrcweb.org The EPA has also added Perfluorodecanoic acid (PFDA) and its associated salts to its regulatory focus, with an IRIS assessment for these substances published in 2024. federalregister.govepa.gov

The regulatory landscape continues to evolve, with a growing number of PFAS being identified and targeted for regulation at both the national and international levels. bamsl.organthesisgroup.com The Toxic Substances Control Act (TSCA) in the U.S. now includes reporting and recordkeeping requirements for a broad range of PFAS, including those in imported articles. iaeg.com

International and National Policy Responses to PFAS Contamination

Policy responses to PFAS contamination have become increasingly stringent globally. International bodies and national governments are implementing measures to control the use, release, and remediation of these persistent chemicals. nih.govun.org

International Responses:

The European Union has been at the forefront of regulating PFAS. Under its REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, the EU is moving towards a broad restriction on the use of PFAS, aiming to phase them out unless their use is proven essential for society. europa.eueeb.org In February 2023, five EU member states submitted a proposal for a comprehensive ban on all PFAS chemicals. anthesisgroup.com The recast of the Drinking Water Directive in 2021 set a limit of 0.5 µg/l for the total of all PFAS. europa.eu The European Food Safety Authority (EFSA) has also established a group tolerable weekly intake (TWI) for the main PFAS that accumulate in the body, including PFOA, PFOS, PFNA, and PFHxS. europa.eu

Canada has also taken action, prohibiting the manufacture, use, sale, or import of certain toxic substances, including specific PFAS, under the Canadian Environmental Protection Act, 1999. wikipedia.org

National Responses in the United States:

In the U.S., the EPA's PFAS Strategic Roadmap outlines a "whole-of-agency" approach to addressing PFAS contamination. wikipedia.org Key policy actions include:

Drinking Water Standards: In April 2024, the EPA finalized the first-ever national, legally enforceable drinking water standard for certain PFAS, including PFOA and PFOS, setting maximum contaminant levels (MCLs) at very low concentrations (4-10 parts per trillion). bamsl.orgepa.gov

CERCLA Designation: In April 2024, PFOA and PFOS were designated as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), also known as Superfund. bamsl.orgepa.gov This designation enhances transparency and provides a mechanism to hold polluters accountable for cleaning up contamination. epa.gov

Toxics Release Inventory (TRI): The EPA has been adding more PFAS to the TRI, which requires facilities to report their releases of these chemicals. epa.gov A proposed rule aims to eliminate reporting exemptions for PFAS used in low concentrations. epa.gov

Wastewater Standards: The EPA has announced plans to revise effluent guidelines for manufacturers of PFAS and for businesses that conduct chromium electroplating and discharge PFAS in their wastewater. wikipedia.org

Many U.S. states have also implemented their own regulations, often more stringent than federal standards, including setting their own MCLs for PFAS in drinking water and restricting PFAS in consumer products like food packaging and textiles. nih.govnih.gov

Strategies for Environmental Management and Remediation of Contaminated Sites

The management and remediation of PFAS-contaminated sites are complex and costly due to the chemical stability and persistence of these compounds. aph.gov.aunih.gov The primary goal of remediation is to reduce or eliminate the source of contamination and mitigate its spread in soil, groundwater, and surface water. aph.gov.au

Common Remediation Technologies:

A variety of technologies are employed for PFAS remediation, each with its own advantages and limitations. johnfhuntregeneration.co.ukmdpi.com

| Remediation Technology | Description | Target Media |

| Granular Activated Carbon (GAC) Filtration | A widely used method where contaminated water is passed through beds of GAC, which adsorbs the PFAS molecules. gwttllc.comfehrgraham.com | Water |

| Ion Exchange Resins | Synthetic resins can be used to remove PFAS from water and may offer longer treatment duration than GAC. gwttllc.com | Water |

| Advanced Oxidation Processes (AOPs) | These processes use strong oxidizing agents to break down PFAS compounds into less harmful substances. johnfhuntregeneration.co.uk | Water |

| Electrochemical Treatment | Electric currents are used to degrade PFAS in contaminated water by breaking the strong carbon-fluorine bonds. johnfhuntregeneration.co.uk | Water |

| Thermal Treatment | High temperatures are used to vaporize and destroy PFAS in contaminated soils, either on-site (in-situ) or off-site (ex-situ). johnfhuntregeneration.co.ukfehrgraham.com | Soil |

| Soil Washing | This process uses physical and/or chemical methods to separate PFAS from contaminated soil. johnfhuntregeneration.co.ukfehrgraham.com | Soil |

| Excavation and Disposal | Contaminated soil is removed and transported to a secure landfill for disposal. This is often used for localized, high-concentration contamination. aph.gov.aujohnfhuntregeneration.co.uk | Soil |

| Immobilization/Stabilization | Amendments like activated carbon are mixed with contaminated soil to bind the PFAS, reducing their mobility and bioavailability. nih.govfehrgraham.com | Soil |

Management Strategies:

In situations where complete removal of PFAS is not currently feasible, management strategies focus on containment and minimizing exposure. aph.gov.auepa.vic.gov.au

On-site Storage and Containment: Contaminated materials can be stored in engineered containment cells to prevent the migration of PFAS into the surrounding environment. epa.vic.gov.au

Source Management: This involves measures to remove the source of contamination, such as replacing contaminated infrastructure or substituting PFAS-containing products with alternatives. federation.gov.au

Site-Specific Approaches: The choice of remediation and management strategies often depends on the specific characteristics of the contaminated site, including the type and concentration of PFAS present. johnfhuntregeneration.co.uk

Socio-Economic and Public Health Burden of Perfluorinated Compound Exposure

The widespread contamination with PFAS has resulted in a significant socio-economic and public health burden. nih.govacs.org This burden includes direct healthcare costs, lost economic productivity, and the financial strain on communities dealing with contamination. acs.orgnyulangone.org

Public Health Costs:

Exposure to PFAS has been linked to a range of adverse health outcomes, including certain cancers, thyroid disease, immune system dysfunction, and developmental problems. foodpackagingforum.orgenv-health.orgusda.gov The costs associated with treating these conditions are substantial.

A 2022 study estimated that the annual disease burden and associated economic costs of exposure to PFOA and PFOS in the United States are at least $5.52 billion, with sensitivity analyses suggesting costs as high as $62.6 billion. nih.govfoodpackagingforum.org

In Europe, the annual health-related costs from PFAS exposure are estimated to be between €52 and €84 billion. acs.orgfoodpackagingforum.org

Childhood obesity was identified as the largest contributor to the economic toll of PFAS exposure in one U.S. study, costing an estimated $2.7 billion annually. nyulangone.org

Socio-Economic Impacts:

The economic impacts of PFAS contamination extend beyond healthcare.

Remediation Costs: The cost of cleaning up contaminated sites is enormous. In England, the estimated cost to remediate high-risk sites ranges from £31 billion to £121 billion. service.gov.uk Large-scale remediation of PFAS is considered financially prohibitive, with some estimates exceeding the global GDP. nih.gov

Impact on Communities: PFAS contamination can lead to a decline in property values. wisconsin.gov Communities, particularly low-income and minority populations, are often disproportionately affected by the siting of PFAS sources and contaminated sites. acs.orgwisconsin.govacs.org

Impact on Industries: Industries that have historically used or produced PFAS, such as the pulp and paper and textiles industries, face increasing regulatory pressure and potential legal liabilities. nih.gov The agricultural sector has also been impacted, with farms facing income loss and the need for costly solutions to deal with contaminated land and water. usda.gov

Water Treatment Costs: Public water utilities face significant costs to treat drinking water to meet new, stricter PFAS standards. For example, Orange County, California, estimated that the necessary infrastructure to lower PFAS levels in its drinking water would cost at least $1 billion. acs.org

The significant health and economic costs associated with PFAS exposure and contamination underscore the importance of regulatory action and the development of effective remediation strategies. nih.govacs.org

Future Research Directions and Unaddressed Knowledge Gaps for Methyl Perfluorodecanoate and Perfluorinated Esters

Elucidation of Undiscovered Biotransformation Pathways and Novel Metabolites

A significant knowledge gap exists in understanding how perfluorinated esters such as methyl perfluorodecanoate are metabolized in the body. Research on other polyfluorinated compounds, like polyfluoroalkyl phosphate (B84403) esters (PAPs) and fluorotelomer-based compounds, has shown that they can be biotransformed into more persistent and potentially toxic perfluorinated carboxylic acids (PFCAs). nih.govacs.org It is plausible that this compound undergoes similar biotransformation pathways, yet specific metabolic routes and the resulting novel metabolites have not been identified.

Future research must prioritize the elucidation of these pathways. This includes in vivo and in vitro studies to identify the enzymes responsible for the metabolism of perfluorinated esters and to characterize the chemical structures of all metabolic byproducts. Understanding these biotransformation processes is crucial, as the toxicity of the metabolites may differ significantly from the parent compound. acs.org

Refined Understanding of Human Exposure Sources and Exposure Assessment

While the general sources of PFAS exposure are known to include contaminated drinking water, food, and consumer products, specific pathways for human exposure to this compound have not been well-characterized. bordaslaw.comnih.govnih.govepa.gov Given its use in industrial applications and potentially in consumer goods, it is critical to identify the primary sources and routes of human contact with this specific compound and other perfluorinated esters.

Future exposure assessments should focus on:

Identifying and quantifying this compound in various environmental media , including air, water, soil, and dust. nih.gov

Analyzing its presence in consumer products , such as textiles, food packaging, and electronics. nih.gov

Conducting biomonitoring studies to measure levels of this compound and its potential metabolites in human tissues and fluids. ccnse.ca

These studies will be instrumental in developing accurate exposure models and informing public health strategies to minimize exposure.

Long-Term Epidemiological Studies on Sub-Clinical Health Effects

Epidemiological studies have linked exposure to legacy PFAS with a range of sub-clinical health effects, including altered serum lipid levels, effects on liver enzymes, and impacts on thyroid function. nih.govresearchgate.net For instance, studies on perfluorodecanoic acid (PFDA), which is structurally similar to the decanoate (B1226879) moiety of this compound, have suggested potential health concerns. nih.gov However, there is a significant lack of long-term epidemiological data specifically for this compound and other perfluorinated esters.

Prospective cohort studies are needed to investigate the potential associations between chronic exposure to these emerging compounds and sub-clinical health outcomes. Such studies should include sensitive biomarkers of effect to detect early physiological changes before the onset of overt disease. Key areas of investigation should include the endocrine, hepatic, and immune systems. nih.gov

Development of Predictive Toxicological Models for Emerging Perfluorinated Esters

Given the vast number of emerging PFAS, traditional toxicological testing methods are both time-consuming and resource-intensive. Predictive toxicological models, such as Quantitative Structure-Activity Relationship (QSAR) models, offer a promising alternative for screening and prioritizing these chemicals for further investigation. nih.govnih.gov While QSAR models have been developed for some classes of PFAS, there is a need for models specifically tailored to perfluorinated esters. acs.orgmdpi.comresearchgate.net

Future research should focus on:

Developing and validating robust QSAR models that can predict the toxicity of a wide range of perfluorinated esters based on their molecular structure.

Integrating in vitro and in silico data to build more accurate and comprehensive predictive models for developmental and other toxicities. toxicology.orgepa.govnih.govepa.gov

These models can help to identify potentially hazardous compounds early in their lifecycle and guide the design of safer alternatives.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Toxicological Research

Omics technologies, such as metabolomics and proteomics, provide powerful tools for understanding the molecular mechanisms underlying the toxicity of environmental chemicals. nih.gov Studies on legacy PFAS have utilized these approaches to identify perturbations in metabolic pathways and protein expression following exposure. nih.govnih.govnih.govsciprofiles.comnih.gov However, there is a dearth of research applying these advanced techniques to this compound and other perfluorinated esters.

Integrating omics technologies into the toxicological assessment of these compounds can help to:

Identify novel biomarkers of exposure and effect.

Elucidate the specific cellular pathways disrupted by perfluorinated esters.

Gain a deeper understanding of their mechanisms of action , which can inform risk assessment and the development of targeted interventions. sciprofiles.com

Advanced Remediation and Destruction Technologies for Perfluorinated Ester Contamination

The chemical stability of PFAS, including perfluorinated esters, makes their removal from the environment a significant challenge. fehrgraham.com While a number of remediation and destruction technologies have been developed for legacy PFAS, their efficacy for perfluorinated esters is not well understood. nih.govcswab.orgmdpi.comclu-in.orgjohnfhuntregeneration.co.uk

Future research and development are needed to create and optimize technologies for the effective and efficient removal and destruction of perfluorinated ester contamination from soil and water. Promising technologies that warrant further investigation include:

Supercritical Water Oxidation (SCWO): This technology has shown high destruction efficiency for a wide range of PFAS. battelle.orgr3sustainability.com

Electrochemical Oxidation: This method uses electricity to degrade PFAS at the molecular level. r3sustainability.com

Advanced Oxidation Processes (AOPs): These processes generate highly reactive radicals to break down PFAS compounds. waterandwastewater.com

Thermal Destruction Techniques: Incineration and pyrolysis can be effective but require high energy inputs and careful management of emissions. waterandwastewater.combarr.com

Sorption Technologies: Materials like granular activated carbon (GAC) and ion exchange resins can effectively remove PFAS from water, though they require subsequent disposal or regeneration. fehrgraham.comr3sustainability.com

Research should focus on the scalability, cost-effectiveness, and environmental impact of these technologies for the remediation of sites contaminated with perfluorinated esters.

Q & A

Q. What are the established synthesis routes for Methyl Perfluorodecanoate, and how do reaction conditions influence yield and purity?

this compound (C11H3F19O2) is synthesized via esterification of perfluorodecanoic acid with methanol, often catalyzed by sulfuric acid or other acidic agents . Key variables include temperature (optimal range: 60–80°C), stoichiometric ratios (excess methanol to drive equilibrium), and purification via fractional distillation or column chromatography. Impurities such as unreacted precursors or side products (e.g., diesters) can be minimized by controlling reaction time and employing inert atmospheres. Analytical validation using <sup>19</sup>F NMR and GC-MS is critical to confirm purity (>98%) and structural integrity .

Q. What analytical methodologies are recommended for characterizing this compound’s physicochemical properties?

Essential techniques include:

- Chromatography : Reverse-phase HPLC with UV/Vis detection (λ = 210 nm) for quantifying trace impurities .

- Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to verify fluorinated chain integrity and ester group presence .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular mass (528.11 g/mol) and fragmentation patterns .

- Partition Coefficient Analysis : Potentiometry or shake-flask methods to determine log P values, critical for assessing environmental mobility .

Advanced Research Questions

Q. How can researchers design robust experimental frameworks to evaluate the endocrine-disrupting potential of this compound?

Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies:

- Population : In vitro models (e.g., thyroid follicular cells) or in vivo models (e.g., zebrafish embryos).

- Intervention : Dose-response exposure (0.1–100 µM) over 48–72 hours.

- Comparison : Benchmark against known disruptors like perfluorooctanoic acid (PFOA).

- Outcome : Measure thyroid hormone levels (T4, TSH) via ELISA or LC-MS .

- Time : Acute (24–72 hr) vs. chronic (28-day) exposure studies to assess temporal effects .

Q. What methodologies address contradictions in environmental persistence data for this compound?

Discrepancies in half-life estimates (e.g., soil vs. aquatic systems) require:

- Standardized Testing : OECD Guideline 307 for aerobic/anaerobic degradation studies under controlled pH and temperature .

- Isotopic Tracing : Use <sup>13</sup>C-labeled analogs (e.g., <sup>13</sup>C6-Methyl Perfluorodecanoate) to track degradation pathways via LC-MS/MS .

- Model Validation : Compare experimental data with quantitative structure-activity relationship (QSAR) predictions to identify outliers .

Q. How does this compound interact with cellular membranes, and what techniques quantify its bioaccumulation potential?

- Membrane Permeability : Use fluorescence polarization or planar lipid bilayer assays to measure diffusion rates. Perfluorodecanoate’s log Pow (~6.6) suggests high lipid affinity, but its rigid fluorinated tail may reduce passive transport .

- Bioaccumulation Factor (BAF) : Conduct bioconcentration tests in aquatic organisms (e.g., Daphnia magna) using OECD Guideline 305, followed by tissue extraction and GC-MS analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves and fume hoods to prevent dermal/ inhalation exposure .

- Peroxide Mitigation : Regular inhibitor checks (e.g., BHT) and visual inspections for crystalline deposits in storage containers .

- Waste Disposal : Incineration at >1,000°C to prevent PFAS release into landfills .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.